molecular formula C15H13N3O B025121 3-氨基-5-苯基-1,3-二氢-2H-1,4-苯并二氮杂卓-2-酮 CAS No. 103343-47-1

3-氨基-5-苯基-1,3-二氢-2H-1,4-苯并二氮杂卓-2-酮

货号 B025121
CAS 编号: 103343-47-1
分子量: 251.28 g/mol
InChI 键: GLUWBSPUUGLXCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives involves various strategies aimed at introducing different substituents to explore their pharmacological activities. One approach includes the interaction of chloro-bromo-aryl benzodiazepines with diethylamine, diamines, or p-nitroaniline, leading to N-substituted derivatives. Another method utilizes the reaction of GABA methyl ester hydrochloride with chlorobenzodiazepines, followed by alkaline hydrolysis (Andronati et al., 2002).

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various spectroscopic methods, including IR spectroscopy and mass spectrometry. X-ray diffraction studies have also played a crucial role in understanding the conformation and crystalline structure of benzodiazepine derivatives, providing insights into their molecular geometry and interaction patterns (Kravtsov et al., 2012).

Chemical Reactions and Properties

Benzodiazepines undergo several chemical reactions, including Curtius rearrangement and nucleophilic substitution, leading to the formation of variously substituted derivatives. These reactions are essential for modifying the chemical structure and exploring the relationship between structure and activity. The ability to form cyclic dimers through hydrogen bonding is a notable feature, affecting their pharmacological properties (Bock et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are influenced by the molecular structure and substituents of benzodiazepine derivatives. These properties are critical for their chemical stability and pharmacological efficacy. X-ray crystallography has revealed that changes in the substituents can lead to different molecular conformations and assembly modes in the crystal (Fonari et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo various chemical reactions, are central to the synthesis and development of new benzodiazepine derivatives. These properties are determined by the core benzodiazepine structure and the nature of the substituents, which can be manipulated to obtain compounds with desired activities and characteristics (Andronati et al., 2002).

科学研究应用

合成和药理特性

3-氨基-1,2-二氢-3H-1,4-苯并二氮杂卓-2-酮衍生物,包括类似于 3-氨基-5-苯基-1,3-二氢-2H-1,4-苯并二氮杂卓-2-酮的化合物,已显示出多种药理作用,例如抗焦虑、抗惊厥、厌食和镇痛。这些化合物与苯并二氮杂卓和胆囊收缩素受体 CCK1 和 CCK2 相互作用。一些衍生物正在临床试验中,作为肥胖和焦虑相关疾病的潜在治疗方法 (Andronati 等,2002)

化学合成和重排研究

研究表明,1,4-苯并二氮杂卓-2-酮衍生物的合成和重排中存在独特的化学行为。例如,这些化合物中的柯蒂斯重排可能涉及亚胺氮的意外参与,突出了复杂的化学相互作用 (Bock 等,1990)。此外,还研究了 1,4-苯并二氮杂卓酮与乙酸酐重排为异吲哚,提供了对这些化合物结构转变的见解 (Fryer 等,1967)

抗菌活性和非对映选择性

最近的研究合成了具有优异非对映选择性的新型 3-烯氨基-1,5-苯并二氮杂卓。已经评估了这些化合物的体外抗菌活性,显示出有希望的结果,这可能与医学应用相关 (Chniti 等,2018)

药用应用

1,4-苯并二氮杂卓-2-酮的合成及其结构修饰一直是开发具有镇静特性的药物化合物的关键。取代基类型和位置与药理特性之间的关系已得到广泛探索,为新药开发提供了基础 (Sternbach,1971)

属性

IUPAC Name

3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUWBSPUUGLXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401326
Record name 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

CAS RN

103343-47-1
Record name 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103343471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-PHENYL-1,3-DIHYDRO-1,4-BENZODIAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AHA6SN6LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (3RS)-1,3-dihydro-5-phenyl-3-phthalimido-2H-1,4-benzodiazepine-2-one (8.2 g), hydrazine hydrate (1.08 g) and tetrahydrofuran (160 ml) was stirred for 1.0 hour at room temperature and heated under reflux for 1.5 hours. After the precipitates were filtered off, the filtrate was evaporated to small volume and the equivalent volume of diisopropyl ether was added thereto. The precipitates were collected by filtration to give (3RS)-1,3-dihydro-3-amino-5-phenyl-2H-1,4-benzodiazepine-2-one (3.64 g).
Name
(3RS)-1,3-dihydro-5-phenyl-3-phthalimido-2H-1,4-benzodiazepine-2-one
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-[(benzyloxycarbonyl)amino]-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (7.00 g, 18.2 mmol) in glacial acetic acid (200 mL), prepared as in Intermediate 6, is saturated with HBr gas. The reaction is warmed to 70° C. and held for 20 min. The temperature is raised to 80° C. and maintained for an additional 20 min. The resulting slurry is cooled to ambient temperature, diluted with anhydrous diethyl ether (200 ml), agitated for 0.5 hrs., filtered and washed with diethyl ether. The hydrobromide salt is dried at 60° C. under vacuum to provide the dihydrobromide salt (6.836 g, 16.5 mmol) of the title compound. The free base is obtained by partitioning the dihydrobromide (6.100 g, 14.3 mmol) between aqueous potassium carbonate (5% w/v, 50 mL) and a mixture of ethyl acetate, isopropanol and DCM. After separating the phases, the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to a solid. The product is dried under high vacuum to provide the title compound as a crystalline solid (3.69 g, 14.3 mmol). 1H NMR (300 MHz, d6-DMSO) δ=4.21 (s, 1H); 7.15-7.60 (m, 9H); 10.66 (s, 1H). TLC: Rf =0.33 (95:5 chloroform: methanol).
[Compound]
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 2
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 3
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 4
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 5
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 6
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。